molecular formula C4H6I2 B8755069 3-Iodo-2-(iodomethyl)prop-1-ene

3-Iodo-2-(iodomethyl)prop-1-ene

Cat. No.: B8755069
M. Wt: 307.90 g/mol
InChI Key: KKENSJFXVZBMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Formula: C₄H₆I₂ Molecular Weight: 307.9 g/mol CAS Registry Number: 17616-43-2 Synthesis: Prepared via halogen exchange from 3-chloro-2-(chloromethyl)prop-1-ene using NaI in acetone under reflux, achieving 99% yield as a light green solid (mp 28–29 °C) . Applications: Key intermediate in pharmaceutical synthesis, notably for omarigliptin (antidiabetic drug) .

Properties

Molecular Formula

C4H6I2

Molecular Weight

307.90 g/mol

IUPAC Name

3-iodo-2-(iodomethyl)prop-1-ene

InChI

InChI=1S/C4H6I2/c1-4(2-5)3-6/h1-3H2

InChI Key

KKENSJFXVZBMFL-UHFFFAOYSA-N

Canonical SMILES

C=C(CI)CI

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog Overview

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-Iodo-2-(iodomethyl)prop-1-ene C₄H₆I₂ 307.9 17616-43-2 Diiodo, allylic substitution
Methallyl iodide C₄H₇I 182.00 3756-30-7 Monoiodo, methyl substituent
3-(2-Iodoethoxy)prop-1-ene C₅H₉IO 212.03 65805-36-9 Ethoxy substituent, alkene
3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane C₄H₅F₃I₂ 341.89 N/A Fluorinated analog

Physico-Chemical Properties

Property This compound Methallyl iodide 3-(2-Iodoethoxy)prop-1-ene
Physical State Light green solid Reddish oil Likely liquid
Melting Point 28–29 °C Not reported Not reported
Boiling Point Not reported Not reported Not reported
Stability Air-sensitive, light-sensitive Less stable More stable (ethoxy group)

Hazard and Handling

  • This compound : Likely classified as hazardous due to iodine content; requires air-free handling and protection from light .
  • Methallyl iodide: Less hazardous but still toxic; standard organoiodide precautions apply .
  • Fluorinated compounds : May pose environmental persistence risks .

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